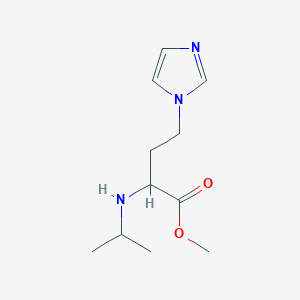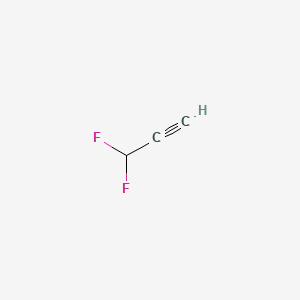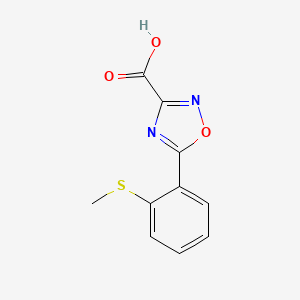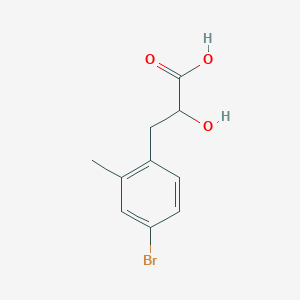
3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid is an organic compound with a molecular formula of C10H11BrO3 This compound features a bromine atom attached to a benzene ring, which is further substituted with a methyl group and a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid typically involves the bromination of 2-methylphenyl derivatives followed by subsequent functional group transformations. One common method involves the bromination of 2-methylphenylacetic acid using bromine or N-bromosuccinimide (NBS) under radical conditions . The resulting brominated intermediate is then subjected to hydrolysis and oxidation reactions to introduce the hydroxypropanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination under radical conditions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Sodium Borohydride (NaBH4): Used for reduction reactions.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used in substitution reactions, various substituted derivatives can be formed.
Oxidized Products: Oxidation of the hydroxy group results in the formation of carbonyl compounds.
Reduced Products: Reduction of carbonyl compounds yields hydroxy derivatives.
Scientific Research Applications
3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxypropanoic acid moiety play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2-methylphenyl)acetic acid: Similar structure but lacks the hydroxy group on the propanoic acid moiety.
4-Bromo-2-methylphenylboronic acid: Contains a boronic acid group instead of the hydroxypropanoic acid moiety.
Uniqueness
3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid is unique due to the presence of both a bromine atom and a hydroxypropanoic acid group, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
3-(4-bromo-2-methylphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
InChI Key |
OKVVNARPJXVPHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



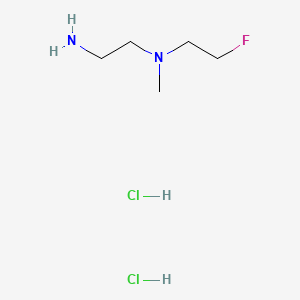
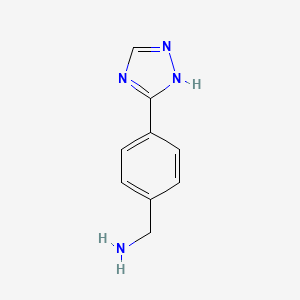

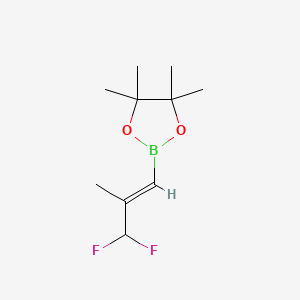
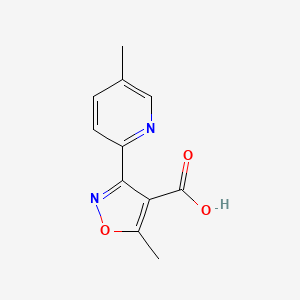

![4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride](/img/structure/B13631725.png)
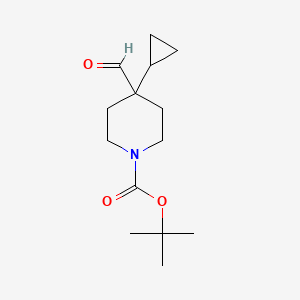
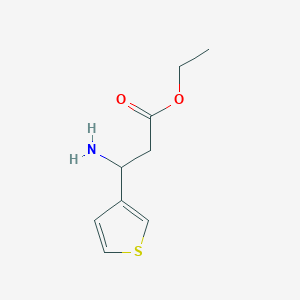
![6,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13631735.png)
